
2,2,4-Tribromocyclopent-4-ene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Tribromocyclopent-4-ene-1,3-dione is a halogenated organic compound known for its unique structure and reactivity This compound is characterized by the presence of three bromine atoms attached to a cyclopentene ring, which also contains two keto groups at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Tribromocyclopent-4-ene-1,3-dione typically involves the bromination of cyclopent-4-ene-1,3-dione. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated through crystallization or distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,2,4-Tribromocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less halogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less brominated cyclopentene derivatives .
科学的研究の応用
2,2,4-Tribromocyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism by which 2,2,4-Tribromocyclopent-4-ene-1,3-dione exerts its effects involves the interaction of its bromine atoms with various molecular targets. The compound can generate reactive intermediates, such as radicals, which can interact with biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form radicals is a key aspect of its reactivity .
類似化合物との比較
- 2,2,4,4-Tetrabromocyclopent-4-ene-1,3-dione
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione
- 2,2,4-Trifluorocyclopent-4-ene-1,3-dione
Comparison: 2,2,4-Tribromocyclopent-4-ene-1,3-dione is unique due to the presence of three bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and fluorinated analogs. The bromine atoms make it more reactive in substitution and radical formation reactions, which can be advantageous in certain applications .
特性
CAS番号 |
89283-08-9 |
|---|---|
分子式 |
C5HBr3O2 |
分子量 |
332.77 g/mol |
IUPAC名 |
2,2,4-tribromocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5HBr3O2/c6-2-1-3(9)5(7,8)4(2)10/h1H |
InChIキー |
OBBOEIUDAVOMFG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)C(C1=O)(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


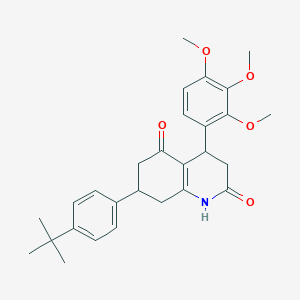
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
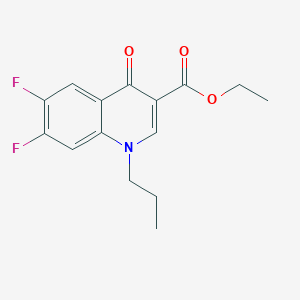
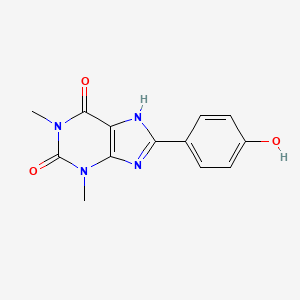
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)

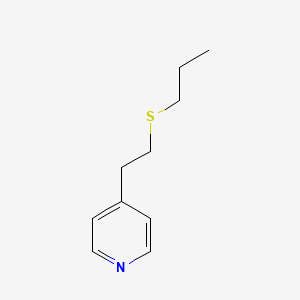
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)

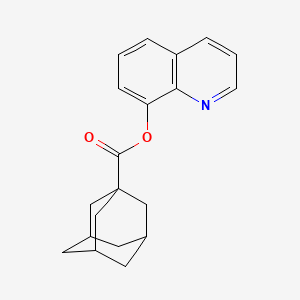
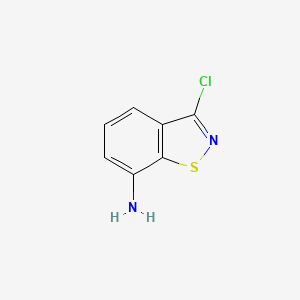
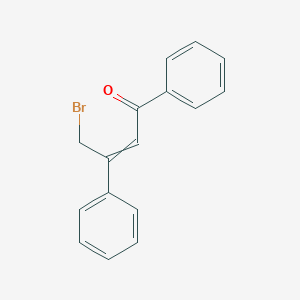
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)
